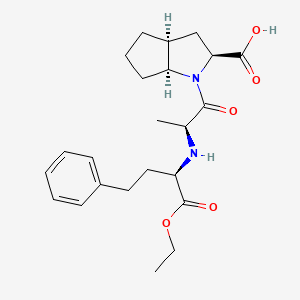

1-epi-Ramipril

Description

Significance of Chirality in Drug Development and Activity

Many drug molecules are chiral, meaning they are non-superimposable on their mirror images, much like a pair of hands. researchfloor.org These mirror-image isomers are known as enantiomers. solubilityofthings.com While enantiomers share identical physical and chemical properties in an achiral environment, they can exhibit markedly different behaviors within the chiral environment of the human body, which is composed of chiral entities like enzymes and receptors. researchfloor.orgmdpi.comnih.gov

This difference in interaction can lead to one enantiomer (the eutomer) being responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for undesirable side effects. nih.gov Consequently, regulatory agencies emphasize the need to understand and control the chirality of drug substances during development. nih.gov The consideration of stereochemistry is crucial for developing safer and more effective medications. tutorchase.comresearchgate.net

Overview of Ramipril (B1678797) and its Intrinsic Stereochemical Complexity

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. nih.govgoogle.com It functions as a prodrug, meaning it is converted in the body to its active metabolite, ramiprilat (B1678798). nih.gov The chemical structure of ramipril is inherently complex due to the presence of multiple chiral centers. Specifically, ramipril possesses five stereocenters. uscourts.gov

The presence of 'n' chiral centers in a molecule can result in a maximum of 2^n possible stereoisomers. For ramipril, with its five stereocenters, this means there are 32 possible stereoisomers. uscourts.gov These stereoisomers include enantiomers (mirror images) and diastereomers (stereoisomers that are not mirror images of each other). uscourts.gov The therapeutically active form of ramipril has a specific configuration at each of these five chiral centers, designated as the (S,S,S,S,S)-stereoisomer. uscourts.gov

Positioning of 1-epi-Ramipril within the Ramipril Isomer Landscape

This compound is one of the 32 possible stereoisomers of ramipril. uscourts.gov It is specifically a diastereomer of the active ramipril. The term "epi" in its name signifies that it differs from ramipril in the configuration of only one of its five chiral centers. nih.gov The specific designation for this compound is (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid. nih.gov This indicates that the stereochemistry at the carbon atom in the ethoxycarbonyl-phenylbutanoyl side chain is 'R' instead of the 'S' configuration found in the active ramipril.

The existence of numerous stereoisomers, such as this compound, highlights the critical need for stereospecific synthesis and analytical methods in the production of ramipril to ensure the desired therapeutic agent's purity and efficacy. google.com Various impurities and related compounds, including other stereoisomers like Ramipril impurity N, have been identified and are monitored during the manufacturing process. ontosight.aincats.io

Structure

3D Structure

Properties

IUPAC Name |

(2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDACQVRGBOVJII-UVBQOVKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104195-90-6 | |

| Record name | Ramipril epimer, (R,S,S,S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104195906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAMIPRIL EPIMER, (R,S,S,S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9947X9J31M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Characterization of 1 Epi Ramipril

Elucidation of Absolute and Relative Configurations of Stereocenters

1-epi-Ramipril, like Ramipril (B1678797), possesses multiple chiral centers, which are carbon atoms bonded to four different groups. The specific spatial arrangement of these groups determines the absolute configuration of each stereocenter, typically designated as 'R' (from the Latin rectus for right) or 'S' (from the Latin sinister for left). libretexts.org

The absolute configuration of this compound is formally described as (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid. nih.gov This nomenclature precisely defines the three-dimensional structure of the molecule. The designation "(R,S,S,S,S)-ramipril epimer" is also used, indicating the specific configuration at each of the five stereocenters. nih.gov The term "epi" in this compound signifies that it is an epimer of Ramipril, meaning it differs in the configuration at only one of several stereocenters.

The relative configuration describes the arrangement of different stereocenters within the same molecule relative to each other. chemistrytalk.orgunacademy.com In this compound, the stereochemical relationship between its various chiral centers is fixed, distinguishing it from other diastereomers of Ramipril.

Comparative Stereochemical Analysis with Ramipril

The key distinction between this compound and Ramipril lies in their stereochemistry. Ramipril is characterized by the (S,S,S,S,S) configuration at its five chiral centers. google.com In contrast, this compound has a (R,S,S,S,S) configuration. nih.gov This single inversion of stereochemistry at one of the carbon atoms results in a molecule that is a diastereomer of Ramipril.

This difference in stereochemistry can lead to variations in their physical and chemical properties, as well as their biological activity. While Ramipril is a potent ACE inhibitor, its stereoisomers may exhibit different levels of activity. ncats.io

| Compound | Stereochemical Configuration | Relationship |

|---|---|---|

| Ramipril | (S,S,S,S,S) | - |

| This compound | (R,S,S,S,S) | Diastereomer of Ramipril |

Conformational Analysis and Stereochemical Stability Studies

Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. The specific conformation of this compound can influence its ability to bind to the active site of the ACE enzyme. The bicyclic ring system in this compound, similar to Ramipril, imposes significant conformational constraints. ontosight.ai

Synthetic Methodologies and Formation Pathways of 1 Epi Ramipril

Targeted Synthesis Approaches for 1-epi-Ramipril and Related Epimers

The intentional synthesis of this compound and other stereoisomers is primarily driven by the need for analytical reference standards. These standards are crucial for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to quantify impurities in the final ramipril (B1678797) drug substance. tsijournals.commedpharmres.com

One of the primary methods for obtaining specific epimers is through chiral chromatography . This technique is capable of separating the various stereoisomers from a racemic or diastereomeric mixture. tsijournals.comiapc-obp.com For instance, a validated chiral HPLC method has been developed to separate ramipril from its (R,R,R,R,R)-isomer, demonstrating the feasibility of isolating specific stereoisomers. tsijournals.com This approach can be extended to separate diastereomers like this compound from the parent compound. The process involves using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, allowing for their separation. iapc-obp.comscience.gov

Another approach involves stereoselective synthesis, where the reaction pathway is carefully designed to yield a specific isomer. This can involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a particular reaction step. google.comresearchgate.net While the primary goal in pharmaceutical manufacturing is to produce the all-S isomer of ramipril, modifications to these synthetic routes could theoretically be employed to target the formation of a specific epimer like this compound for research and analytical purposes. For example, a side-product from a synthetic route could be isolated and used, such as an epi-isomer that is transformed into the desired product via pyridine-induced epimerization. rsc.org

Formation of this compound as a By-product in Ramipril Synthesis

The unintentional formation of this compound and other diastereomers is a significant challenge during the large-scale production of ramipril.

Stereoselective Reaction Control and Challenges in Ramipril Production

The synthesis of ramipril is a multi-step process that typically involves the coupling of two key chiral intermediates: N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine and (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid (or its ester derivative). google.comrsc.org Maintaining the stereochemical integrity of all five chiral centers throughout this synthesis is a formidable challenge. google.comresearchgate.net

The primary difficulty lies in preventing epimerization at any of the chiral centers during the various reaction steps, which may involve activation of carboxyl groups for peptide bond formation. mdpi.comresearchgate.net The coupling step is particularly critical. The activation of the carboxylic acid on the alanine (B10760859) moiety can make the alpha-proton more acidic and susceptible to abstraction by a base, leading to a loss of stereochemical information at that center. mdpi.com Ensuring high stereochemical purity requires carefully controlled reaction conditions and often involves complex purification steps, such as diastereomeric salt resolution, to remove unwanted isomers. rsc.org

Influence of Reaction Conditions on Epimerization during Synthesis

Several factors during the synthesis can influence the rate of epimerization, leading to the formation of this compound. Since ramipril is a dipeptide derivative, the principles of epimerization in peptide synthesis are highly relevant. mdpi.com

Key factors that can induce epimerization include:

Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization.

Solvent: Polar solvents can facilitate epimerization by stabilizing the charged intermediates formed during the process.

Base: The presence and strength of a base can promote the abstraction of the alpha-proton on the amino acid residue, which is the initial step in the epimerization mechanism. mdpi.com

Coupling Reagents: The choice of reagent used to activate the carboxylic acid for amide bond formation is critical. Some reagents are more prone to causing epimerization than others. mdpi.com

Developing protocols that avoid side reactions like epimerization is crucial. researchgate.net For instance, continuous-flow synthesis systems offer precise control over reaction time and temperature, which can help minimize the formation of unwanted epimers. researchgate.net

Table 1: Factors Influencing Epimerization During Peptide Synthesis

| Factor | Influence on Epimerization | Rationale |

|---|---|---|

| High Temperature | Increases rate | Provides energy to overcome the activation barrier for proton abstraction. |

| Polar Solvents | Can increase rate | Stabilizes charged intermediates (enolates) that lead to racemization/epimerization. |

| Presence of Base | Increases rate | Catalyzes the abstraction of the acidic α-proton of the amino acid residue. mdpi.com |

| Coupling Method | Varies | Strong activation of the carboxyl group can lead to the formation of an oxazolone (B7731731) intermediate, a key pathway for epimerization. mdpi.com |

Degradation Pathways Leading to this compound Formation

Beyond the initial synthesis, the desired all-S isomer of ramipril can convert to its epimers through degradation, impacting the stability and purity of the final pharmaceutical product.

Stability Studies of Ramipril and Factors Inducing Epimerization

Forced degradation studies are essential to understand the stability of a drug substance under various stress conditions. researchgate.netbiomedres.us For ramipril, these studies have shown that it is susceptible to degradation under hydrolytic (acidic, basic, neutral), oxidative, and thermal stress conditions. researchgate.netinnovareacademics.in While the primary degradation products typically identified are ramiprilat (B1678798) (from hydrolysis of the ethyl ester) and ramipril-diketopiperazine (from intramolecular cyclization), the formation of epimers is also a potential degradation pathway. google.comnih.gov

Factors that induce the degradation of ramipril and could potentially lead to epimerization include:

Temperature: Elevated temperatures accelerate degradation rates. nih.gov

pH: Ramipril is known to degrade in alkaline pH. researchgate.netnih.gov Studies have shown that a pH of 5.0 provides the most stable environment for ramipril in aqueous nanoemulsion formulations. researchgate.netnih.gov Basic conditions, in particular, can promote epimerization. researchgate.net

Humidity: Ramipril is sensitive to moisture, which can facilitate hydrolytic degradation pathways. nih.gov

Stability-indicating analytical methods are specifically designed to separate the intact drug from all potential degradation products, including any epimers that may form. innovareacademics.inamazonaws.com

Mechanisms of Epimerization under Various Storage and Processing Conditions

The principal mechanism for the epimerization of an amino acid residue within a peptide or similar structure, like ramipril, involves the formation of a planar intermediate. mdpi.com

Proton Abstraction: Under basic conditions (e.g., high pH during storage or processing), a base can abstract the acidic proton from the α-carbon of the alanine moiety in the ramipril structure. mdpi.comresearchgate.net

Enolate Formation: This abstraction results in the formation of a planar enolate intermediate. The planarity at the α-carbon means the original stereochemical information is lost.

Reprotonation: Subsequent reprotonation of this enolate can occur from either side of the planar structure. If the proton is added back to the same face from which it was removed, the original S-configuration is restored. If it is added to the opposite face, the R-configuration is formed, resulting in an epimer of ramipril (e.g., this compound).

Another potential mechanism, especially during the activation of the carboxyl group, is through the formation of an oxazolone intermediate, which can also lead to racemization at the α-carbon. mdpi.com These mechanisms highlight the importance of controlling pH, temperature, and moisture during the storage and processing of ramipril to maintain its stereochemical purity. nih.govnih.gov

Analytical Chemistry for the Detection, Separation, and Quantification of 1 Epi Ramipril

Chromatographic Techniques for Stereoisomer Separation and Purity Assessment

Chromatography is the cornerstone for separating structurally similar compounds like stereoisomers. Various chromatographic techniques have been developed and optimized for the purity assessment of Ramipril (B1678797), with a specific focus on resolving it from its epimers.

Chiral HPLC is a primary and direct method for separating enantiomers and diastereomers. The development of a robust chiral HPLC method is critical for the quantitative estimation of stereoisomeric impurities like 1-epi-Ramipril. tsijournals.com

Research has led to the development of validated isocratic chiral HPLC methods for the effective separation of Ramipril from its isomers. tsijournals.comtsijournals.com One successful approach utilizes a Chiralcel OJ-H column. tsijournals.com The separation is achieved using a mobile phase composed of n-hexane and 2-Propanol, modified with small volumes of Trifluoroacetic acid and Diethylamine. tsijournals.comtsijournals.com The selection of the chiral stationary phase is critical, as columns like Chiralcel AD, AD-H, OD, and OD-H did not yield the same selective separation. tsijournals.com Method validation typically includes assessments of precision, linearity, accuracy, and the limits of detection (LOD) and quantification (LOQ). tsijournals.com In one validated method, a resolution of 3.0 was achieved for the isomers, with the capability of detecting the RRRRR-isomer down to 0.3 µg/ml. tsijournals.comtsijournals.com Another method employed a Chiralcel stationary phase OT(+) column after derivatizing the proline residue with trifluoroacetic anhydride (B1165640), achieving a resolution (Rs) of 1.06 for the precursor enantiomers. tandfonline.com

Table 1: Example of a Validated Chiral HPLC Method for Ramipril Isomer Separation tsijournals.com

| Parameter | Condition |

| Instrumentation | Waters alliance 2690-separation module with 996 PDA UV detector |

| Column | Chiralcel OJ-H (250m x 4.6mm) |

| Mobile Phase | n-hexane : 2-Propanol (900:100 v/v) with Trifluoroacetic acid (0.2 ml) and Diethylamine (0.1 ml) |

| Flow Rate | 0.5 ml/min |

| Column Temperature | 50°C |

| Detection Wavelength | 220 nm |

| Resolution (Rs) | 3.0 |

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically under 2 µm) to achieve higher speed and greater separation efficiency compared to traditional HPLC. lcms.cz This enhanced resolution is particularly advantageous for separating closely related compounds such as stereoisomers. UHPLC systems, when coupled with mass spectrometry (UHPLC-MS), provide a powerful tool for both separation and identification. nih.govresearchgate.net While specific UHPLC methods dedicated solely to this compound separation are not extensively detailed in the provided literature, the principles of UHPLC suggest its high applicability. The increased efficiency can lead to better resolution between the main Ramipril peak and its epimeric impurities, allowing for more accurate purity assessments. A UPLC-Q-TOF-MS system has been successfully used for the determination of ramipril in human plasma, demonstrating the technique's suitability for analyzing this compound. researchgate.net

Gas Chromatography (GC) is another powerful separation technique, though its application to non-volatile pharmaceutical compounds like Ramipril requires a chemical derivatization step to increase their volatility. capes.gov.britmedicalteam.plqu.edu.sa For the analysis of Ramipril and its metabolites in biological fluids, a common derivatization procedure involves a two-step process: methylation using trimethylsilyldiazomethane (B103560) followed by acylation with trifluoroacetic anhydride (TFAA). capes.gov.brresearchgate.net This process converts the non-volatile analytes into derivatives suitable for GC analysis. GC, particularly when coupled with a mass spectrometer (GC-MS), allows for sensitive and selective determination. capes.gov.brresearchgate.net Researchers developing a GC-MS method for Ramipril and Ramiprilat (B1678798) discovered interference from an N-glucuronide metabolite, which could be eliminated by incorporating a specific wash step in the sample preparation process. capes.gov.br The final validated assay demonstrated a lower limit of quantification of 1.0 nmol/L. capes.gov.br

Supercritical Fluid Chromatography (SFC) has emerged as a leading "green" separation technology, offering advantages such as reduced organic solvent consumption and faster analysis times due to the low viscosity and high diffusivity of supercritical fluids, typically carbon dioxide. researchgate.netrsc.orgnih.gov SFC is particularly powerful for chiral separations in the pharmaceutical industry. nih.govuliege.bemdpi.com A validated SFC method has been developed for the determination of Ramipril in combination dosage forms. researchgate.netrsc.org This method utilizes a Zorbax SB-Phenyl column with a mobile phase of supercritical carbon dioxide modified with 10% v/v methanol. researchgate.net The high efficiency and unique selectivity of SFC make it a highly suitable technique for the challenging separation of stereoisomers like this compound from the main compound.

Table 2: Supercritical Fluid Chromatography (SFC) Method for Ramipril Assay researchgate.netrsc.org

| Parameter | Condition |

| Column | Zorbax SB-Phenyl (150 mm × 4.6 mm, 5 μm) |

| Mobile Phase | Supercritical CO2 doped with 10% v/v Methanol (modifier) |

| Flow Rate | 2.0 mL/min |

| Column Temperature | 35.0 °C |

| Detection | UV at 205 nm |

Gas Chromatography (GC) Applications for Volatile Derivatives

Mass Spectrometry (MS) Applications in Characterization and Quantification

Mass Spectrometry is an indispensable tool for the structural characterization and sensitive quantification of pharmaceutical compounds and their impurities. When coupled with a chromatographic inlet, it provides a high degree of selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for trace-level quantification of drugs and their metabolites in complex matrices such as human plasma. ijpsonline.com Numerous LC-MS/MS methods have been developed and validated for the simultaneous determination of Ramipril and its active metabolite, Ramiprilat. nih.govijpsr.comresearchgate.net These methods are characterized by their high sensitivity, specificity, and speed.

Sample preparation often involves a simple protein precipitation step, followed by analysis using a C18 or similar reversed-phase column. ijpsr.comresearchgate.net The validation of these methods according to regulatory guidelines confirms their reliability for pharmacokinetic studies. ijpsr.com The linearity of these methods covers a range suitable for clinical analysis, with lower limits of quantification (LLOQ) often reaching the low nanogram or sub-nanogram per milliliter level. nih.govresearchgate.netresearchgate.net This sensitivity is crucial for detecting and quantifying trace-level impurities like this compound. For instance, a validated UPLC-Q-TOF-MS method reported an LLOQ of 0.5 ng/mL for Ramipril. researchgate.net Another LC-MS/MS method achieved an LLOQ of 0.200 ng/mL. researchgate.net

Table 3: Performance Characteristics of Various LC-MS/MS Methods for Ramipril/Ramiprilat Quantification

| Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Matrix | Reference |

| LC-MS/MS | 0.200 – 25.000 | 0.200 | Human Serum | researchgate.net |

| UPLC-Q-TOF-MS | 0.5 - 50 | 0.5 | Human Plasma | researchgate.net |

| LC-MS/MS | 0.5 – 50 | Not Specified | Human Plasma | ijpsr.com |

| LC-MS/MS | 1–100 | Not Specified | Human Serum | nih.gov |

| LC-MS/MS | Ramipril: 1.09 - 108.71Ramiprilat: 1.08 - 107.56 | Ramipril: 1.09Ramiprilat: 1.08 | Plasma | ijpsonline.com |

Structural Elucidation via MS Fragmentation Patterns of this compound

Mass spectrometry (MS) is a powerful tool for the structural elucidation of organic molecules, including the differentiation of stereoisomers like this compound. While mass spectrometry itself does not typically distinguish between epimers directly, the fragmentation patterns generated under specific ionization conditions can provide valuable structural information. When coupled with a separation technique like liquid chromatography (LC), LC-MS/MS has become an indispensable method for analyzing Ramipril and its related substances. ijpsonline.com

In positive electrospray ionization (ESI) mode, Ramipril typically forms a protonated molecular ion [M+H]+. Subsequent fragmentation (MS/MS) of this precursor ion generates a series of product ions that are characteristic of the molecule's structure. For Ramipril, the molecular ion peak is observed at an m/z of 417.2384. researchgate.net The fragmentation of this ion leads to several key product ions. researchgate.net

A common fragmentation pathway involves the loss of the ethyl formate (B1220265) group, resulting in a significant fragment ion. researchgate.net Another major fragmentation occurs at the amide bond, leading to the formation of characteristic product ions. researchgate.net While the mass-to-charge ratios of the fragments for this compound and Ramipril are identical, subtle differences in the relative intensities of these fragment ions might be observed, which could aid in their differentiation when analyzed under highly controlled conditions.

A proposed fragmentation pathway for Ramipril involves the initial protonated molecule at m/z 417.2384, which fragments into ions with m/z values of 343.20162, 234.14886, and 156.10191, among others. researchgate.netresearchgate.net The ion at m/z 343.20162 corresponds to the loss of ethyl formate, while the ion at m/z 234.14886 is formed by the hydrolysis of the amide bond. researchgate.net Further fragmentation of these ions leads to a cascade of smaller product ions, creating a unique mass spectral fingerprint. researchgate.net The precise and high-resolution mass measurements afforded by techniques like quadrupole time-of-flight (Q-TOF) mass spectrometry allow for the determination of the elemental composition of these fragments with high accuracy. researchgate.net

Table 1: Key Mass Spectrometry Fragmentation Data for Ramipril

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss/Structure |

| 417.2384 | 343.20162 | Ethyl formate |

| 417.2384 | 234.14886 | Amide bond cleavage product |

| 343.20162 | 117.06988 | Further fragmentation |

| 234.14886 | 117.06988 | Further fragmentation |

| 234.14886 | 102.05495 | Further fragmentation |

This table is based on fragmentation data for Ramipril. The fragmentation pattern for this compound is expected to be qualitatively similar, though quantitative differences in ion intensities may exist.

Spectroscopic Methods for Isomer Differentiation and Structural Confirmation

Spectroscopic techniques are fundamental in distinguishing between isomers and confirming the three-dimensional structure of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the stereochemical assignment of organic molecules. magritek.com By analyzing the chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE), the relative and absolute configuration of chiral centers can be determined.

For Ramipril and its stereoisomers, which possess multiple chiral centers, detailed 1H and 13C NMR analyses are crucial. google.comekb.eg The spatial arrangement of atoms in this compound will lead to distinct chemical shifts for the protons and carbons near the epimeric center compared to Ramipril. The coupling constants (J-values) between adjacent protons are particularly sensitive to the dihedral angle between them, which is dictated by the stereochemistry. magritek.com

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign all the proton and carbon signals unambiguously. ekb.eg NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal protons that are close in space, providing critical information for confirming the stereochemical arrangement. ekb.eg Differences in the NOE patterns between Ramipril and this compound would provide definitive evidence of their different stereostructures.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide a "fingerprint" of a molecule based on its unique vibrational modes. spectroscopyonline.commdpi.com While these techniques are excellent for identifying functional groups, their ability to differentiate between stereoisomers like epimers can be more subtle.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Since enantiomers and diastereomers have different three-dimensional structures, they interact with circularly polarized light differently, resulting in distinct CD spectra. usm.edu

This compound and Ramipril, being diastereomers, are expected to have unique CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry of the molecule. This makes CD spectroscopy an excellent tool for confirming the absolute configuration of chiral centers and for differentiating between stereoisomers. rsc.org The chiroptical properties observed in the CD spectrum can be used to monitor the formation of chiral structures and to quantify binding events. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Method Validation and Analytical Performance Parameters for this compound Quantification

The validation of analytical methods is essential to ensure their reliability for the intended purpose, such as the quantification of this compound in pharmaceutical formulations or biological matrices. ijpsonline.commdpi.com The validation process assesses several key performance parameters according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). mdpi.comglobalresearchonline.net

Selectivity: The selectivity of an analytical method refers to its ability to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. ijpsonline.com For this compound, the method must be able to distinguish it from Ramipril and other related substances. This is typically achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC), where the different compounds are separated based on their physicochemical properties. globalresearchonline.netijarsct.co.in

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. globalresearchonline.net For Ramipril analysis using HPLC-UV, LOD and LOQ values have been reported to be in the range of 0.10 µg/mL and 0.25 µg/mL, respectively. globalresearchonline.net For more sensitive applications, such as in bioanalysis, LC-MS/MS methods can achieve much lower LOQs, in the range of nanograms per milliliter (ng/mL). ijpsonline.comijpsonline.com

Accuracy: Accuracy represents the closeness of the measured value to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is determined. globalresearchonline.net For Ramipril, mean recoveries of 99.7% have been reported for HPLC methods in pharmaceutical preparations. globalresearchonline.net

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). globalresearchonline.net For Ramipril analysis, intra- and inter-day precision values are typically required to be within acceptable limits, often less than 5%. globalresearchonline.net

Table 2: Example of Method Validation Parameters for Ramipril Analysis by HPLC

| Parameter | Typical Value/Range |

| Linearity Range | 0.25 - 7.5 µg/mL globalresearchonline.net |

| Correlation Coefficient (r²) | > 0.998 researchgate.net |

| LOD | 0.10 µg/mL globalresearchonline.net |

| LOQ | 0.25 µg/mL globalresearchonline.net |

| Accuracy (Recovery) | 99.7% globalresearchonline.net |

| Precision (RSD) | < 5% globalresearchonline.net |

This table presents typical validation parameters for the analysis of Ramipril. Similar rigorous validation would be required for a method intended for the quantification of this compound.

Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of analytical methods, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For impurities such as this compound, which is a diastereomer of Ramipril and often designated as Ramipril Impurity A in analytical literature, establishing low LOD and LOQ values is essential for ensuring the quality and purity of the active pharmaceutical ingredient (API) and its finished dosage forms.

Detailed research findings from stability-indicating High-Performance Liquid Chromatography (HPLC) methods provide specific values for the detection and quantification of Ramipril impurities. A study by Typlynska, K. et al. developed and validated a precise and accurate green HPLC method for the determination of Ramipril and its impurities in tablets. mdpi.com This method demonstrated the ability to separate and quantify Ramipril Impurity A, which is this compound. mdpi.com

The validation of this HPLC method was conducted in accordance with the International Conference on Harmonization (ICH) guidelines. mdpi.com The LOD for Ramipril Impurity A was determined to be approximately 0.030%, and the LOQ was found to be approximately 0.092%, relative to the nominal concentration of Ramipril in the sample. mdpi.com The method's linearity for Ramipril Impurity A was established over a concentration range of 0.29–6.84 μg/mL. mdpi.com These findings underscore the method's sensitivity and suitability for the quantitative determination of this compound at very low levels in pharmaceutical quality control. mdpi.com

The table below summarizes the LOD and LOQ values for this compound (designated as Ramipril Impurity A) as determined by the validated HPLC method.

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound (Ramipril Impurity A)

| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Source |

| This compound (Ramipril Impurity A) | HPLC-UV | ~0.030% | ~0.092% | 0.29–6.84 µg/mL | mdpi.com |

Note: LOD and LOQ values are presented as a percentage relative to the nominal concentration of the Ramipril active pharmaceutical ingredient.

Pharmacological and Biochemical Investigations of 1 Epi Ramipril

Comparative In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Studies

Enzyme Kinetics and Binding Affinity to ACE in Isolated Systems

No data is available on the enzyme kinetics or binding affinity of 1-epi-Ramipril with Angiotensin-Converting Enzyme (ACE).

Substrate Specificity and Allosteric Modulation Analyses

There is no information regarding the substrate specificity or potential allosteric modulation of ACE by this compound.

Receptor Binding Profiling and Selectivity (if applicable to other relevant biological targets)

Specific receptor binding profiles and selectivity data for this compound are not available in the reviewed literature.

Cellular Uptake and Transport Mechanisms in In Vitro Cell Models

Studies detailing the cellular uptake and transport mechanisms of this compound in in vitro cell models have not been found.

In Vitro Metabolic Transformations and Enzyme Specificity

Esterase-Mediated Hydrolysis Pathways (e.g., to 1-epi-Ramiprilat)

While Ramipril (B1678797) is known to be hydrolyzed by esterases to its active form, Ramiprilat (B1678798), there is no specific information on the esterase-mediated hydrolysis of this compound to a potential "1-epi-Ramiprilat" metabolite. nih.govmims.com

Other Biotransformation Pathways and Metabolite Identification

No data is available on the biotransformation pathways or the identification of metabolites for this compound.

Impact on Key Biochemical Pathways and Signaling Cascades (without direct clinical correlation)

There is no information on the impact of this compound on any biochemical pathways or signaling cascades.

Role of 1 Epi Ramipril As a Pharmaceutical Impurity

Impurity Profile and Specification in Official Pharmaceutical Compendia (e.g., European Pharmacopoeia, USP)

Official pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), establish standards to ensure the quality and purity of pharmaceutical substances. In these compendia, 1-epi-Ramipril is recognized as a specified impurity of Ramipril (B1678797).

In the European Pharmacopoeia, this compound is listed as Ramipril Impurity B . synzeal.comlgcstandards.comsigmaaldrich.com Similarly, the United States Pharmacopeia designates this compound as Ramipril Related Compound B . synzeal.comavantorsciences.comchromachemie.co.in The inclusion of this compound as a specified impurity underscores the importance of controlling its levels in both the Ramipril drug substance and the finished pharmaceutical product.

The pharmacopoeias provide limits for specified impurities to ensure that the drug product is safe and effective. These limits are based on toxicological data and the manufacturing process capabilities. For Ramipril, the European Pharmacopoeia and USP have established acceptance criteria for Impurity B/Related Compound B. google.comuspbpep.com

Table 1: this compound in Official Pharmacopoeias

| Pharmacopoeia | Impurity Name | CAS Number |

|---|---|---|

| European Pharmacopoeia (Ph. Eur.) | Ramipril Impurity B | 295328-72-2 |

| United States Pharmacopeia (USP) | Ramipril Related Compound B | 295328-72-2 |

This table summarizes the official designation of this compound in major pharmacopoeias.

Strategies for Impurity Control and Mitigation in Ramipril Active Pharmaceutical Ingredient (API) Production

The control of impurities is a critical aspect of Active Pharmaceutical Ingredient (API) manufacturing. googleapis.com For stereoisomeric impurities like this compound, control strategies often focus on the synthetic process and purification steps.

The formation of diastereomers such as this compound can occur during the synthesis of Ramipril if reaction conditions are not carefully controlled. capes.gov.br Key strategies to mitigate the formation and control the levels of this compound include:

Stereoselective Synthesis: Utilizing synthetic routes that favor the formation of the desired stereoisomer (Ramipril) over its epimer. This involves the use of chiral starting materials and reagents. canada.ca

Process Parameter Optimization: Careful control of reaction parameters such as temperature, pressure, and reaction time can minimize the formation of unwanted diastereomers. For instance, overheating during certain steps can lead to the formation of related impurities. capes.gov.br

In-process Controls: Implementing analytical testing at critical stages of the manufacturing process to monitor the formation of impurities. canada.ca This allows for adjustments to be made in real-time to ensure the impurity levels remain within acceptable limits.

Purification Techniques: Employing advanced purification methods, such as crystallization, to effectively remove impurities like this compound from the final API. googleapis.com The choice of solvent for crystallization is crucial for selectively removing impurities without significant loss of the desired product. googleapis.com High-performance liquid chromatography (HPLC) is a common analytical technique used to separate and quantify Ramipril and its impurities, including this compound. globalresearchonline.netmdpi.com

Impact of this compound Presence on Ramipril Drug Substance and Finished Product Purity

The presence of impurities, including stereoisomers like this compound, directly impacts the purity profile of the Ramipril drug substance and the final drug product. ontosight.ai Maintaining a high level of purity is essential for the quality, safety, and efficacy of the medication.

The stability of the drug product can also be affected by the presence of impurities. googleapis.com Although this compound itself is a process-related impurity, its presence can sometimes be an indicator of a less controlled manufacturing process, which might also lead to the formation of other degradation products over time. The European Pharmacopoeia lists several other impurities of Ramipril, such as Impurity D (Ramipril-diketopiperazine) and Impurity E (Ramiprilat), which are known degradation products. google.comgoogleapis.comcymitquimica.com

Regulatory Considerations for Stereoisomeric Impurities in Pharmaceuticals

Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in pharmaceutical products. researchgate.neteuropa.eu For stereoisomeric impurities, these guidelines emphasize the need to treat different stereoisomers as separate entities.

Key regulatory considerations include:

Identification and Characterization: Manufacturers are required to identify and characterize stereoisomeric impurities present in their drug substances. researchgate.netfda.gov

Setting Acceptance Criteria: Limits for stereoisomeric impurities must be established and justified based on safety data. fda.gov These limits are often included in the drug substance and drug product specifications.

Analytical Methods: Validated analytical methods that can distinguish between different stereoisomers are necessary for routine quality control testing. canada.caontosight.ai

Stability Studies: The potential for interconversion between stereoisomers during the shelf-life of the drug product must be evaluated through stability studies. canada.ca

The International Council for Harmonisation (ICH) provides guidance on impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B), which are widely adopted by regulatory authorities. These guidelines provide a framework for the qualification of impurities based on established thresholds.

Advanced Research Perspectives and Methodological Advancements for 1 Epi Ramipril Studies

Computational Chemistry and Molecular Modeling for Stereochemical Prediction and Interaction

Computational chemistry serves as a powerful tool in modern pharmaceutical sciences, offering profound insights into the behavior of molecules at an atomic level. For stereoisomers like 1-epi-Ramipril, these in-silico methods are invaluable for predicting their three-dimensional structures and how they might interact with biological targets, such as the Angiotensin-Converting Enzyme (ACE).

Quantum Mechanical Calculations for Conformational Space

Quantum mechanical (QM) calculations are used to understand the electronic structure and geometry of molecules with high accuracy. bsu.edu.azresearchgate.net This approach is fundamental to exploring the conformational space of this compound—the full range of possible three-dimensional shapes the molecule can adopt through the rotation of its single bonds. By solving approximations of the Schrödinger equation, QM methods like Density Functional Theory (DFT) can determine the relative energies of different conformers, identifying the most stable, low-energy shapes the molecule is likely to assume. openmedicinalchemistryjournal.comsemanticscholar.org

Molecular Dynamics Simulations of Protein-Ligand Interactions

While QM calculations provide a static picture of stable conformations, molecular dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time, particularly how it interacts with a biological target like the ACE protein. scienceopen.comtandfonline.com MD simulations apply the principles of classical mechanics to model the movements and interactions of every atom in a system, including the ligand (this compound), the protein (ACE), and surrounding water molecules. researchgate.net

An MD simulation of this compound docked into the ACE active site would reveal crucial details about the stability of the protein-ligand complex. nih.gov Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD value suggests the ligand has found a stable binding pose within the active site. nih.gov

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and amino acid residues in the active site. The active Ramiprilat (B1678798) metabolite forms key hydrogen bonds that are essential for its inhibitory activity; MD can predict whether this compound can form these same critical interactions.

Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding affinity of the ligand to the protein, providing a quantitative prediction of its inhibitory potency. tandfonline.com

By comparing MD simulations of Ramipril (B1678797) and this compound, researchers can predict differences in their binding modes, the stability of their interactions, and their ultimate effect on ACE, explaining on a molecular level why one isomer is active and the other is considered an impurity.

| Feature | Ramipril (Active S,S,S,S,S Isomer) | This compound (Epimer Impurity) |

| Stereochemistry | All five chiral centers are in the 'S' configuration, which is complementary to the ACE active site. uscourts.gov | Contains at least one 'R' configuration, altering the 3D geometry. |

| Predicted ACE Binding | Forms stable and specific hydrogen bonds and ionic interactions within the S1, S2, and S2' pockets of the ACE active site, leading to potent inhibition. | The altered stereochemistry is predicted to cause steric clashes or prevent the formation of one or more critical hydrogen bonds, leading to weaker binding and lower or no inhibitory activity. |

| Conformational Fit | The overall conformation fits snugly into the enzyme's active site, akin to a key in a lock. | The altered shape is expected to result in a suboptimal fit, reducing the stability of the protein-ligand complex. |

Development of Novel Analytical Platforms for Enantiomeric Purity Assessment

The presence of stereoisomeric impurities like this compound in a drug substance is a critical quality attribute that must be carefully controlled. Therefore, the development of advanced and reliable analytical platforms capable of separating and quantifying these closely related molecules is essential for pharmaceutical quality control.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. nih.gov Specifically, chiral HPLC methods are designed to separate enantiomers and diastereomers. tsijournals.com These methods typically use a chiral stationary phase (CSP) that interacts differently with each stereoisomer, causing them to travel through the column at different speeds and thus be detected as separate peaks.

A validated chiral HPLC method for Ramipril isomers would involve: tsijournals.com

Column: A specialized chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives. tsijournals.comfarmaciajournal.com

Mobile Phase: A carefully optimized mixture of solvents, like n-hexane and 2-propanol, often with additives like trifluoroacetic acid to improve peak shape. tsijournals.comtsijournals.com

Validation: The method must be validated to prove its reliability, assessing parameters such as: tsijournals.com

Limit of Detection (LOD): The lowest concentration of an isomer that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration that can be accurately and precisely measured.

Linearity: Ensuring the detector response is proportional to the concentration of the isomer over a given range.

Accuracy and Precision: Confirming the method provides results that are close to the true value and are reproducible.

Beyond chromatography, novel analytical platforms are emerging for enantiomeric purity assessment. These include enantioselective electrochemical sensors and biosensors , which offer a rapid and sensitive alternative. nih.govtandfonline.comnih.govtandfonline.com These sensors work by incorporating a chiral selector (such as cyclodextrins, enzymes, or molecularly imprinted polymers) onto an electrode surface. tandfonline.comnih.gov When the sample is introduced, the sensor generates a signal (e.g., a change in current or potential) that is proportional to the concentration of a specific enantiomer, allowing for its selective measurement. nih.gov

| Analytical Platform | Principle of Enantioseparation | Application to this compound |

| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase, leading to different retention times. | The gold standard for separating and quantifying this compound from Ramipril and other related substances in the bulk drug and final product. tsijournals.com |

| Capillary Electrophoresis (CE) | Separation of isomers in a capillary based on differences in their electrophoretic mobility in the presence of a chiral selector added to the buffer. nih.gov | An alternative high-resolution technique for purity testing. |

| Enantioselective Biosensors | A biological recognition element (e.g., an enzyme or antibody) that selectively binds to one stereoisomer is immobilized on a transducer, generating a measurable signal. tandfonline.comnist.gov | Offers potential for rapid, high-throughput screening during process development or for quality control. |

| Molecularly Imprinted Polymers (MIPs) | Synthetic polymers are created with cavities specifically shaped to recognize and bind a target enantiomer. nih.gov | Can be used as custom-made chiral selectors in either chromatography or sensor-based platforms. |

Biocatalysis and Green Chemistry in Stereoselective Synthesis of Ramipril and its Epimers

The principles of green chemistry and the use of biocatalysis are transforming pharmaceutical manufacturing by offering more sustainable, efficient, and highly selective methods for synthesizing complex molecules like Ramipril. nih.govnih.gov These approaches are particularly valuable for controlling stereochemistry, thereby maximizing the yield of the desired active isomer while minimizing the formation of unwanted epimers like this compound. researchgate.netresearchgate.net

Biocatalysis utilizes enzymes or whole microorganisms to perform specific chemical transformations. researchgate.net Enzymes are highly stereoselective, meaning they can distinguish between chiral centers and selectively produce a single desired stereoisomer with very high purity. core.ac.uk In the context of Ramipril synthesis, biocatalysis can be applied in several ways:

Kinetic Resolution: An enzyme, often a lipase (B570770), selectively reacts with one enantiomer in a racemic mixture, allowing the unreacted, desired enantiomer to be separated. To improve efficiency, another enzyme, a racemase, can be used to continuously convert the unwanted enantiomer back into the racemate, a process known as dynamic kinetic resolution. rsc.org

Asymmetric Synthesis: An enzyme can be used to create a chiral center from a prochiral starting material, directly yielding the desired enantiomer. utm.my For example, Novozym 435, a lipase, has been used to catalyze the condensation of intermediates to form the required (S,S) configuration with high chiral purity (>99%), avoiding the formation of unwanted isomers. core.ac.uk

Green Chemistry aims to reduce waste and environmental impact. researchgate.net Biocatalytic methods are inherently green because they are performed in aqueous solutions under mild temperature and pressure conditions. researchgate.net Other green chemistry strategies in Ramipril synthesis include using environmentally benign catalysts, such as boric acid for esterification, which is a more sustainable alternative to traditional acid catalysts. tandfonline.com

The integration of these technologies into advanced manufacturing platforms, such as membrane bioreactors , further enhances sustainability. researchgate.netutm.my In a membrane bioreactor, the enzyme is retained by a membrane, allowing for its continuous reuse while the product is selectively removed, improving efficiency and reducing costs. utm.my

| Method | Description | Relevance to Stereoselective Synthesis |

| Lipase-Catalyzed Resolution | A lipase enzyme selectively acylates one enantiomer of an alcohol or amine intermediate, allowing the separation of the two isomers. rsc.org | Used to resolve racemic mixtures of Ramipril precursors, isolating the intermediate with the correct stereochemistry. core.ac.uk |

| Mandelate Racemase | An enzyme that interconverts R- and S-mandelic acid. In a dynamic resolution process, it recycles the unwanted enantiomer. rsc.org | Used in combination with lipase-catalyzed resolution to convert the undesired enantiomer of a key building block back into the usable racemic mixture, increasing the overall yield of the desired product. |

| Use of Green Catalysts | Employing non-toxic, recyclable catalysts like boric acid for chemical steps like esterification. tandfonline.com | Reduces hazardous waste and improves the environmental footprint of the overall synthesis process. |

| Membrane Bioreactors | A system where enzymes are retained by a membrane, allowing for continuous processing and enzyme recycling. utm.my | Improves the cost-effectiveness and industrial viability of biocatalytic steps by enabling repeated use of expensive enzymes. researchgate.net |

Future Directions in Understanding Isomeric Activity and Its Role in Pharmaceutical Quality and Efficacy

The study of isomeric impurities like this compound is moving towards a more integrated and predictive framework to ensure the highest standards of pharmaceutical quality and patient safety. Future research will focus on closing the loop between computational prediction, advanced analytics, and biological assessment to fully understand the impact of these impurities.

A primary future direction is the comprehensive pharmacological and toxicological profiling of individual epimers . While this compound is currently classified as a process impurity, a deeper understanding of its specific biological activity is needed. This involves moving beyond the assumption that it is simply inert. Advanced in-vitro assays could determine if this compound has any residual affinity for ACE or if it interacts with other biological targets (off-target effects), which could have unforeseen consequences.

This biological characterization will be guided by the computational methods described earlier. As molecular modeling techniques become more powerful, it will be possible to accurately predict not only the binding affinity of isomers like this compound to ACE but also their potential interactions with a wide range of other proteins in the body, providing an early warning system for potential toxicity.

These efforts are intrinsically linked to the continuous improvement of analytical methodologies . The ability to detect and quantify isomers at increasingly lower levels is crucial. Future analytical platforms will likely move towards more rapid and potentially automated systems, such as high-throughput chiral screening using biosensors, which can be integrated directly into the manufacturing process for real-time quality control. nist.gov

Ultimately, this comprehensive understanding of isomeric impurities will inform regulatory standards and manufacturing practices . fda.govnih.gov International guidelines, such as those from the ICH, require that impurities above certain thresholds be identified and characterized. nih.govijpras.comuspnf.com As our ability to detect and understand the biological impact of specific isomers like this compound improves, regulatory limits may become more refined. This ensures that the final drug product is not only pure by chemical standards but is also optimized for therapeutic efficacy and safety, as the activity of the drug relies solely on the correct S,S,S,S,S-stereoisomer. uscourts.gov The focus will be on developing manufacturing processes that are so stereocontrolled that the formation of epimeric impurities is minimized from the outset, a concept central to modern quality-by-design (QbD) initiatives in the pharmaceutical industry.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended to confirm the stereochemical configuration of 1-epi-Ramipril?

- Methodological Answer : The stereochemical configuration can be determined using nuclear magnetic resonance (NMR) spectroscopy, particularly NOESY or ROESY experiments to assess spatial proximity of protons. X-ray crystallography provides definitive structural evidence but requires high-purity crystals. High-performance liquid chromatography (HPLC) with chiral stationary phases can resolve enantiomers, validated against reference standards. Reporting should follow guidelines for experimental rigor, including purity thresholds (>95%) and detailed spectral data deposition in supplementary materials .

Q. How should researchers design in vitro assays to evaluate the angiotensin-converting enzyme (ACE) inhibitory activity of this compound?

- Methodological Answer : Use fluorometric or colorimetric ACE activity assays with purified human ACE. Include positive controls (e.g., Ramipril) and negative controls (enzyme-free reactions). Optimize substrate concentrations (e.g., Hippuryl-Histidyl-Leu for fluorometric assays) and pre-incubation times to ensure steady-state kinetics. Triplicate measurements and statistical validation (e.g., ANOVA with p < 0.05) are critical to minimize batch variability .

Q. What protocols ensure reproducibility in synthesizing this compound?

- Methodological Answer : Document reaction conditions (temperature, solvent ratios, catalyst loading) and purification steps (e.g., recrystallization solvents, gradient elution in column chromatography). Provide NMR and mass spectrometry data for intermediates and final products. For multi-step syntheses, report yields at each stage and characterize side products. Cross-reference with established protocols for epimerization prevention, such as low-temperature reaction controls .

Advanced Research Questions

Q. How can contradictions in reported pharmacokinetic profiles of this compound be resolved?

- Methodological Answer : Conduct comparative studies using standardized animal models (e.g., Sprague-Dawley rats) with controlled variables (dose, administration route, fasting state). Use LC-MS/MS for plasma concentration analysis with deuterated internal standards. Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to reconcile disparities in absorption rates or metabolite formation. Address confounding factors like isomer interconversion in biological matrices through stability studies .

Q. What experimental strategies validate the hypothesized off-target effects of this compound in cardiovascular tissues?

- Methodological Answer : Employ transcriptomic profiling (RNA-seq) of treated cardiomyocytes or vascular smooth muscle cells to identify dysregulated pathways. Pair with functional assays (e.g., patch-clamp for ion channel activity) to confirm mechanistic hypotheses. Use CRISPR/Cas9 knockouts of candidate targets (e.g., ACE2, bradykinin receptors) to isolate specific interactions. Cross-validate findings with independent datasets or orthogonal methods (e.g., surface plasmon resonance for binding affinity) .

Q. How can researchers address methodological flaws in existing structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer : Re-analyze published SAR data using multivariate regression to account for overlooked variables (e.g., solvent polarity in binding assays). Generate new analogs with systematic substitutions (e.g., methyl groups at stereogenic centers) and test in uniform assay conditions. Apply machine learning models (e.g., random forests) to predict activity cliffs and prioritize high-confidence synthetic targets. Transparently report limitations, such as assay noise or compound solubility thresholds, in revised SAR frameworks .

Methodological Best Practices

- Data Reporting : Adhere to the Beilstein Journal’s guidelines for supplementary materials, including raw spectral data, statistical code, and assay validation protocols .

- Statistical Rigor : Specify significance thresholds (e.g., p < 0.01 with Bonferroni correction) and power calculations for sample sizes. Avoid ambiguous terms like "trend" without quantitative support .

- Literature Gaps : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame unanswered questions, such as the role of this compound in non-ACE pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.